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Compound of Interest

Compound Name: 2-(Hydroxymethyl)pyridin-4-ol

Cat. No.: B3021479

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge
as "privileged scaffolds"—structures that are capable of binding to multiple biological targets
and serve as fertile ground for developing novel therapeutics. The pyridine ring and its
derivatives are chief among these.[1][2][3] This guide focuses on a specific, yet highly
promising, member of this family: 2-(Hydroxymethyl)pyridin-4-ol (CAS No. 860411-74-1).

While this particular molecule may not yet have a widely documented portfolio of biological
activity, its structural components—a 4-hydroxypyridine (also known as a pyridin-4-one) core
and a reactive hydroxymethyl group—position it as a valuable building block for medicinal
chemists.[4][5] The 4-pyridone motif is a known bioisostere for amides and phenols and can
engage in crucial hydrogen bonding interactions with protein targets, while the hydroxymethyl
group offers a prime handle for synthetic elaboration.[5] This document serves as a technical
primer for researchers, scientists, and drug development professionals, providing a
consolidated overview of its properties, a logical framework for its synthesis and analysis, and
an expert perspective on its potential applications.

Core Physicochemical & Structural Properties

Understanding the fundamental characteristics of a molecule is the bedrock of its application in
research. 2-(Hydroxymethyl)pyridin-4-ol is a small heterocyclic compound whose properties
are summarized below.

Structural and Chemical Identity
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The molecule consists of a pyridine ring substituted with a hydroxyl group at the 4-position and
a hydroxymethyl group at the 2-position. The hydroxyl group at the 4-position exists in
tautomeric equilibrium with its ketone form, 2-(hydroxymethyl)-1H-pyridin-4-one. This
tautomerism is a critical feature, influencing its hydrogen bonding capabilities and electronic
properties.[4][5]

Diagram: Chemical Structure and Tautomerism

Caption: Tautomeric equilibrium of the core scaffold.

Key Physicochemical Data

The following table summarizes the essential properties of 2-(Hydroxymethyl)pyridin-4-ol.

Property Value Source(s)
CAS Number 860411-74-1 [6][71[8]
Molecular Formula CeH7NO2 [819]
Molecular Weight 125.13 g/mol [819]
IUPAC Name 2-(hydroxymethyl)pyridin-4-ol [8]
SMILES OCclcc(O)cenl [8]
InChiKey KRLRNVJRPOTLJX- 5]

UHFFFAOYSA-N

Purity Typically =295% [7]

Synthesis Pathway: A Generalized Approach

While a specific, peer-reviewed synthesis for 2-(Hydroxymethyl)pyridin-4-ol is not readily
available in the provided search results, a robust synthesis can be proposed based on
established methods for creating substituted 4-hydroxypyridines.[10] A common and effective
strategy involves the cyclization of a 1,3-dicarbonyl compound (or a synthetic equivalent) with
an ammonia source.

Retrosynthetic Analysis & Proposed Route
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Logic: The core 4-hydroxypyridine ring can be formed from a pyran-4-one precursor. This is
a well-documented transformation where the oxygen heteroatom is displaced by nitrogen
from an ammonia source. The pyran-4-one itself can be synthesized via the cyclization of a

1,3,5-tricarbonyl equivalent. The hydroxymethyl group can be introduced early in the
synthesis, protected if necessary, or carried through from a suitable starting material.

Diagram: Proposed Synthesis Workflow
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Caption: High-level overview of a plausible synthesis route.

Representative Experimental Protocol

This protocol is a generalized representation and should be optimized for safety and yield in a
laboratory setting.

Reaction Setup: To a solution of a suitable 2-(hydroxymethyl)-4H-pyran-4-one precursor (1.0
eq) in a pressure-tolerant vessel, add aqueous ammonia (25-30%, 5-10 eq).

o Scientist's Insight: The use of excess ammonia drives the equilibrium towards the pyridine
product. A sealed vessel is crucial to maintain the concentration of the volatile ammonia at

elevated temperatures.

Heating & Monitoring: Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24
hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-
Performance Liquid Chromatography (HPLC).

o Self-Validation: The disappearance of the starting material spot/peak and the appearance
of a new, more polar product spot/peak (due to the pyridine nitrogen) indicates reaction

progression.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b3021479?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Work-up & Isolation: After cooling to room temperature, carefully vent the vessel.
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and
water.

 Purification: The crude solid can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water) or by column chromatography on silica gel.

o Scientist's Insight: The choice of purification depends on the impurity profile.
Recrystallization is efficient for removing minor impurities if a suitable solvent is found,
while chromatography offers higher resolution for complex mixtures.

Applications in Drug Discovery & Medicinal
Chemistry

The true value of 2-(Hydroxymethyl)pyridin-4-ol lies in its potential as a scaffold in drug
design. The pyridin-4-one core is a privileged structure found in numerous biologically active
compounds.[4][5]

Potential Therapeutic Areas

Based on the activities of related pyridine and pyridone derivatives, this scaffold could be
explored for development in several areas:

o Antibacterial Agents: Pyridine derivatives have shown potent antibacterial activity against
both Gram-positive and Gram-negative bacteria.[1][11] The ability of the pyridin-4-one core
to mimic peptide backbones makes it a candidate for targeting bacterial enzymes.

o Antiviral Activity: Pyridinone-based compounds have been successfully developed as non-
nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment.[4]

¢ Anticancer Agents: The pyridine scaffold is present in numerous FDA-approved kinase
inhibitors used in oncology.[2][4] The hydrogen bonding capacity of the 4-hydroxy group is
ideal for interacting with the hinge region of many kinases.

o CNS-Active Agents: Derivatives of pyrrolo[3,4-c]pyridine have been investigated for their
analgesic and sedative properties, suggesting potential applications for CNS disorders.[12]
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Role as a Chemical Building Block

The molecule's two functional groups offer distinct opportunities for synthetic elaboration:

e The 4-Hydroxyl Group: Can be alkylated or acylated to modulate solubility and engage in
specific interactions with a biological target.

» The 2-Hydroxymethyl Group: Can be oxidized to an aldehyde or carboxylic acid for further
coupling reactions (e.g., amide bond formation, reductive amination) or converted to a
leaving group for nucleophilic substitution.

Experimental Protocols for Analysis & Quality
Control

Ensuring the purity and identity of a compound is paramount. The following are standard
protocols for the analytical characterization of 2-(Hydroxymethyl)pyridin-4-ol.

Protocol: Purity Assessment by RP-HPLC

o Objective: To determine the purity of a sample by separating it from potential impurities.
o Methodology:

o System: A standard HPLC system with a UV detector.

[e]

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 pm).

o

Mobile Phase: A gradient of Acetonitrile (ACN) and water with 0.1% formic acid (FA) is a
typical starting point.

s Eluent A: Water + 0.1% FA

= Eluent B: ACN + 0.1% FA

Gradient: 5% B to 95% B over 20 minutes.

[¢]

Flow Rate: 1.0 mL/min.

[e]
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o Detection: UV at 254 nm and 280 nm.

o Sample Prep: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50
water/ACN mixture.

o Analysis: Inject 10 pL and integrate the peak areas. Purity is calculated as the area of the
main peak divided by the total area of all peaks.

Protocol: Identity Confirmation by LC-MS/MS

e Objective: To confirm the molecular weight and structure of the compound, particularly in a
biological matrix like plasma for pharmacokinetic studies.[13]

o Methodology:

(¢]

System: An HPLC system coupled to a triple quadrupole mass spectrometer.

o LC Method: Use the HPLC method described above or a faster gradient for higher
throughput.

o lonization: Electrospray lonization (ESI) in positive mode is typically effective for nitrogen-

containing heterocycles.

o MS Analysis (Full Scan): First, perform a full scan to find the parent ion. For CeH7NOz2, the
expected [M+H]* ion would be at m/z 126.1.

o MS/MS Analysis (Product lon Scan): Select the parent ion (m/z 126.1) and fragment it.
Observe the characteristic fragmentation pattern to confirm the structure.

o Self-Validation: The combination of the correct retention time from HPLC and the correct
parent and fragment masses provides a highly confident identity confirmation.

Diagram: Analytical QC Workflow
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Caption: Standard workflow for quality control analysis.

Safety & Handling

As with any chemical reagent, proper safety precautions must be observed.

o GHS Classification: The compound is classified as harmful if swallowed (Acute toxicity, oral,
Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A),
and may cause respiratory irritation (Category 3).[9]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
glasses, a lab coat, and chemical-resistant gloves.[9]

e Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid
generating dust.

o Storage: Store in a tightly sealed container in a cool, dry place.

o Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]
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Conclusion & Future Outlook

2-(Hydroxymethyl)pyridin-4-ol represents a classic example of a simple scaffold with
significant untapped potential. Its combination of a biologically relevant pyridin-4-one core and
synthetically versatile functional groups makes it an attractive starting point for fragment-based
drug design and the construction of focused chemical libraries. Future research should focus
on synthesizing a diverse array of derivatives and screening them against various biological
targets, particularly protein kinases, bacterial enzymes, and viral polymerases. As our
understanding of the structure-activity relationships of pyridinone-containing drugs continues to
grow, this simple building block may well become the foundation for the next generation of
targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.mdpi.com/1424-8247/14/4/354
https://www.benchchem.com/pdf/Application_Note_High_Throughput_Quantification_of_Pyridin_4_ol_in_Rat_Plasma_for_Pharmacokinetic_Studies_Using_a_Deuterated_Internal_Standard_by_LC_MS_MS.pdf
https://www.benchchem.com/product/b3021479#2-hydroxymethyl-pyridin-4-ol-cas-number-860411-74-1
https://www.benchchem.com/product/b3021479#2-hydroxymethyl-pyridin-4-ol-cas-number-860411-74-1
https://www.benchchem.com/product/b3021479#2-hydroxymethyl-pyridin-4-ol-cas-number-860411-74-1
https://www.benchchem.com/product/b3021479#2-hydroxymethyl-pyridin-4-ol-cas-number-860411-74-1
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3021479?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

